Cas no 1805420-03-4 (Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)

Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate
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- インチ: 1S/C10H9BrF2INO2/c1-2-17-7(16)3-5-6(11)4-15-9(8(5)14)10(12)13/h4,10H,2-3H2,1H3
- InChIKey: OKVNMVVCSGWLAG-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=NC=C(C=1CC(=O)OCC)Br
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 271
- XLogP3: 3
- トポロジー分子極性表面積: 39.2
Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029058187-1g |
Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate |
1805420-03-4 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetateに関する追加情報
Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate (CAS No. 1805420-03-4): A Versatile Intermediate in Pharmaceutical Synthesis
Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate (CAS No. 1805420-03-4) is a highly versatile intermediate in the field of pharmaceutical synthesis. This compound, characterized by its unique combination of bromo, difluoromethyl, and iodo substituents, has gained significant attention due to its potential applications in the development of novel therapeutic agents. The compound's structural complexity and functional versatility make it an attractive candidate for a wide range of chemical transformations and biological studies.
The bromopyridine core of Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate provides a valuable platform for various synthetic manipulations. The bromo substituent can be readily functionalized through cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to introduce a diverse array of substituents. These reactions are crucial in the synthesis of complex molecules with specific biological activities, making this intermediate an essential tool in the hands of synthetic chemists.
The presence of the difluoromethyl group adds another layer of complexity and utility to the molecule. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic properties, which are highly desirable in drug development. The difluoromethyl group can also influence the electronic properties of the molecule, affecting its reactivity and biological activity. Recent studies have shown that fluorinated pyridines can exhibit potent antiviral and anticancer activities, further highlighting the importance of this functional group.
The iodo substituent in Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate is another key feature that enhances its synthetic utility. Iodo groups are excellent leaving groups and can be readily displaced by nucleophiles, making them ideal for substitution reactions. This property allows for the introduction of a wide range of functional groups, including alkyl, aryl, and heteroaryl moieties, thereby expanding the scope of potential applications for this intermediate.
In addition to its synthetic applications, Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate has been studied for its biological properties. Recent research has focused on its potential as a lead compound in the development of new drugs targeting various diseases. For example, studies have shown that compounds derived from this intermediate exhibit promising antiviral activity against several RNA viruses, including influenza and coronaviruses. The ability to fine-tune the structure through synthetic modifications allows researchers to optimize the pharmacological profile of these compounds.
The acetate ester functionality in Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate provides an additional handle for further chemical transformations. Ester groups can be hydrolyzed under mild conditions to yield carboxylic acids, which are important building blocks in organic synthesis. The carboxylic acid derivative can then be converted into various functionalized derivatives, such as amides, esters, and thioesters, depending on the desired application.
The versatility of Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate is further demonstrated by its use in combinatorial chemistry approaches. Combinatorial libraries generated from this intermediate have been screened for a variety of biological activities, leading to the identification of several hit compounds with promising therapeutic potential. These libraries provide a rich source of molecular diversity that can be explored for drug discovery purposes.
In conclusion, Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate (CAS No. 1805420-03-4) is a highly valuable intermediate in pharmaceutical synthesis due to its unique combination of functional groups and structural complexity. Its ability to undergo a wide range of chemical transformations makes it an essential tool for synthetic chemists and drug developers alike. Ongoing research continues to uncover new applications and biological activities associated with this compound, further solidifying its importance in the field.
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